Crude helenin mixtures introduce isomer variability that confounds STAT3 inhibition assays and poses sensitization risks. Isohelenin (CAS 470-17-7), isolated as pure (>98%) eudesmanolide lactone, ensures:
Reliable supply for apoptosis research and topical formulation development.
Isohelenin (CAS 470-17-7), systematically known as isoalantolactone, is a naturally occurring eudesmanolide sesquiterpene lactone primarily isolated from the roots of Inula helenium. Structurally characterized by an exocyclic double bond and an α-methylene-γ-lactone moiety, it acts as a potent Michael acceptor capable of covalently binding to biological nucleophiles such as cysteine residues. In laboratory and industrial procurement, Isohelenin is primarily sourced as an isolated, high-purity standard for apoptosis research, STAT3 inhibition assays, and as a stoichiometric precursor for synthesizing novel anti-inflammatory or anticancer derivatives. Its baseline value lies in its defined stereochemistry, which provides a reliable scaffold for structure-activity relationship (SAR) studies compared to crude botanical extracts[1].
Procuring generic "elecampane extract" or the natural mixture "helenin" yields a variable ratio of Isohelenin and its endocyclic isomer, alantolactone. Substituting pure Isohelenin with alantolactone or crude mixtures introduces critical confounding variables in both biological assays and chemical synthesis. Alantolactone exhibits a significantly longer in vivo half-life and acts as a potent contact sensitizer, whereas Isohelenin is cleared more rapidly and lacks this severe sensitizing capacity. Consequently, using an isomeric mixture or the wrong pure isomer will drastically alter pharmacokinetic readouts, compromise laboratory handling safety, and yield irreproducible stoichiometric ratios during Michael addition derivatization [1].
Irreversible NF-κB inhibitor; stable in multiple cell models without heat shock response induction
Parthenolide stability and toxicity profile may differ; helenalin apoptosis spectrum distinct; alantolactone reactivity varies
Direct substitution with another sesquiterpene lactone may shift assay response, alter pathway engagement, or introduce confounding stress artifacts. Experimental outcomes are highly compound-specific.
Intravenous administration studies in Sprague-Dawley rats reveal distinct pharmacokinetic profiles for the two primary isomers. Isohelenin (isoalantolactone) is distributed and eliminated significantly more rapidly than alantolactone. When administered at a single dose of 5 mg/kg, the alantolactone group exhibited significantly higher half-life (t1/2), maximum serum concentration (Cmax), and total exposure (AUC) compared to the Isohelenin group [1].
| Evidence Dimension | In vivo distribution and elimination rate |
| Target Compound Data | Rapid clearance and lower total exposure (AUC) |
| Comparator Or Baseline | Alantolactone (significantly higher t1/2, Cmax, and AUC) |
| Quantified Difference | Statistically significant increase in clearance rate for Isohelenin |
| Conditions | Intravenous administration (5 mg/kg) in male Sprague-Dawley rats |
Selection of the pure Isohelenin isomer is critical for designing accurate in vivo dosing regimens, as its rapid clearance requires different formulation strategies than alantolactone.
The α-methylene-γ-butyrolactone moiety is known to cause allergic contact dermatitis, but the position of the second double bond drastically alters this effect. In a murine in vitro and in vivo model of allergic contact dermatitis, epicutaneous induction with 10% solutions demonstrated that alantolactone is a strong sensitizer. In stark contrast, Isohelenin (isoalantolactone) showed no sensitizing capacity in the same murine model, indicating a significantly safer handling profile [1].
| Evidence Dimension | Allergic contact sensitization capacity |
| Target Compound Data | No sensitizing capacity observed |
| Comparator Or Baseline | Alantolactone (significant in vivo and in vitro sensitization response) |
| Quantified Difference | Complete absence of sensitization for Isohelenin vs. strong response for alantolactone at equal 10% induction concentrations |
| Conditions | Epicutaneous induction in Balb/c and DBA/2 mouse strains |
Procuring Isohelenin over alantolactone drastically reduces occupational exposure risks for laboratory personnel and improves the safety profile of downstream topical formulations.
The structural isomerism between Isohelenin and alantolactone significantly impacts their toxicity profiles against non-target and target organisms. In larvicidal assays against 3rd and 4th instars of the mosquito Aedes albopictus, Isohelenin demonstrated an LC50 of 11.9 μg/mL. Under identical conditions, alantolactone was significantly more toxic, exhibiting an LC50 of 2.7 μg/mL [1].
| Evidence Dimension | Larvicidal toxicity (LC50) |
| Target Compound Data | 11.9 μg/mL |
| Comparator Or Baseline | Alantolactone (2.7 μg/mL) |
| Quantified Difference | Isohelenin is approximately 4.4 times less toxic to A. albopictus larvae |
| Conditions | 48-hour exposure against 3rd and 4th instars of Aedes albopictus |
This differential toxicity proves that the isomers possess distinct biological potencies, requiring the procurement of pure Isohelenin to avoid the higher off-target toxicity associated with alantolactone.
Due to its rapid clearance and lower total exposure compared to alantolactone, pure Isohelenin is the preferred substrate for developing advanced drug delivery vehicles (e.g., liposomes or nanoparticles) designed to extend the half-life of rapidly metabolized sesquiterpene lactones [1].
Because it lacks the severe contact sensitization capacity of its isomer, Isohelenin is the optimal choice for developing topical anti-inflammatory or antimicrobial formulations where minimizing allergic contact dermatitis is a primary safety requirement[2].
As a pure compound with a defined exocyclic double bond, Isohelenin is essential for synthesizing novel β-amino lactone derivatives, ensuring reproducible yields and avoiding the complex purification steps required when using the crude isomeric mixture (helenin) [3].
Irritant